molecular formula C22H29N7O3S B10871420 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide

4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide

Cat. No.: B10871420
M. Wt: 471.6 g/mol
InChI Key: BPGSFQCSINVOPJ-UHFFFAOYSA-N
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Description

4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of a piperazine ring and a carbothioamide group further enhances its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and glycine. These reactions often require acidic or basic conditions and elevated temperatures.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the purine derivative in the presence of a base such as sodium hydride.

    Attachment of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.

    Formation of the Carbothioamide Group: The final step involves the reaction of the intermediate compound with a thiocarbamoyl chloride derivative under basic conditions to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core and the benzyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbothioamide group, converting it to a thiol or amine derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the benzyl group. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized purine derivatives, benzyl alcohols.

    Reduction Products: Thiol or amine derivatives.

    Substitution Products: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s purine core makes it a candidate for studying interactions with nucleic acids and enzymes. It can be used to investigate the mechanisms of enzyme inhibition and the development of new biochemical assays.

Medicine

In medicine, the compound’s potential biological activity could be explored for therapeutic applications. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it a versatile tool in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide likely involves interactions with specific molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The piperazine ring and carbothioamide group may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

Compared to these compounds, 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide features a unique combination of functional groups that may confer distinct biological activities. Its benzyl group and carbothioamide moiety are not present in the other compounds, potentially leading to different mechanisms of action and therapeutic applications.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H29N7O3S

Molecular Weight

471.6 g/mol

IUPAC Name

4-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide

InChI

InChI=1S/C22H29N7O3S/c1-25-18-17(19(30)26(2)22(25)31)29(15-16-7-5-4-6-8-16)20(24-18)27-10-12-28(13-11-27)21(33)23-9-14-32-3/h4-8H,9-15H2,1-3H3,(H,23,33)

InChI Key

BPGSFQCSINVOPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=S)NCCOC)CC4=CC=CC=C4

Origin of Product

United States

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